

An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-chloro-6-methylpyrimidine

Cat. No.: B145687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral data of **2-Amino-4-chloro-6-methylpyrimidine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)

Core Chemical and Physical Properties

2-Amino-4-chloro-6-methylpyrimidine is a solid, white to light yellow, needle-like crystalline compound.[\[2\]](#) It is classified as an aminopyrimidine, with its amino group at position 2, and chloro and methyl substituents at positions 4 and 6, respectively.[\[2\]](#)[\[3\]](#) The compound is known to be insoluble in water but soluble in acetic acid.[\[2\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	5600-21-5	[3] [4]
Molecular Formula	C ₅ H ₆ CIN ₃	[3] [5]
Molecular Weight	143.57 g/mol	[3] [5]
Melting Point	183-186 °C (lit.)	[2]
Appearance	White to light yellow needle-like crystal	[2]
Solubility	Insoluble in water; Soluble in acetic acid (50 mg/mL)	[2]
IUPAC Name	4-chloro-6-methylpyrimidin-2-amine	[3] [6]
InChI Key	NPTGVVKPLWFPPX-UHFFFAOYSA-N	
SMILES	Cc1cc(Cl)nc(N)n1	

Spectral Data

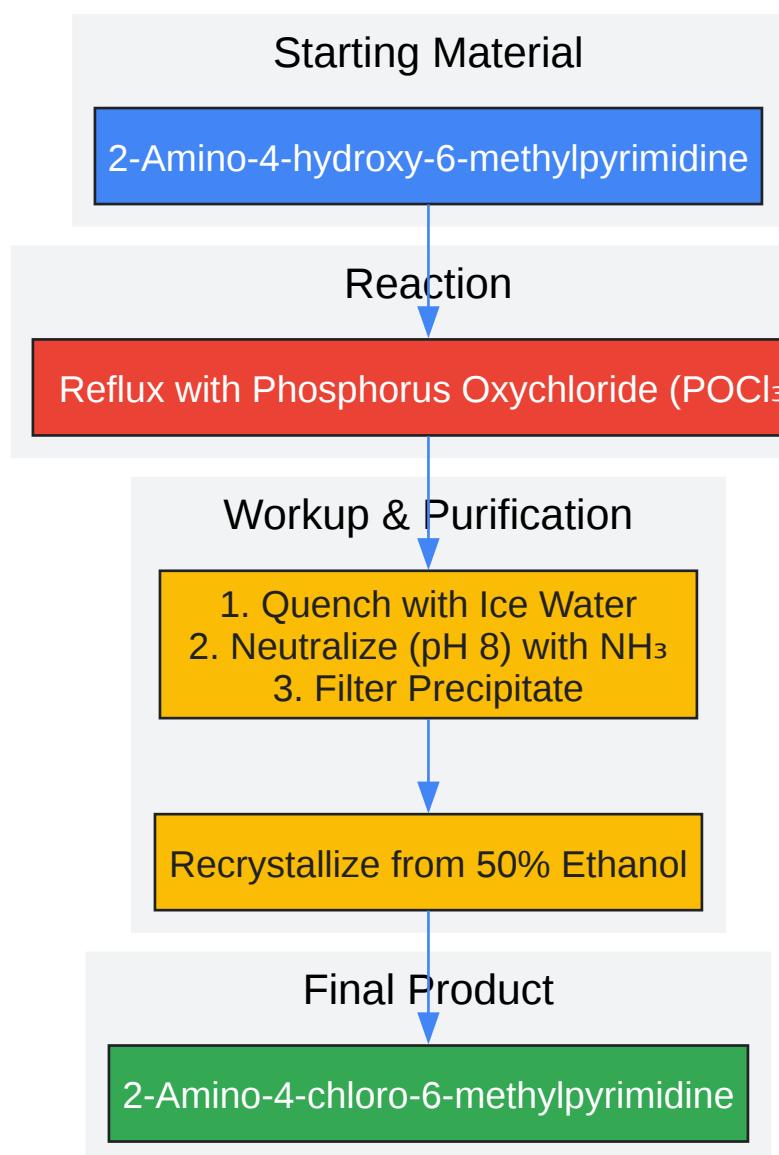
Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Amino-4-chloro-6-methylpyrimidine**. The following table summarizes key spectral information available for this compound.

Table 2: Spectroscopic Data Summary

Technique	Data Highlights	Source
¹ H NMR	Data available from instruments such as the BRUKER AC-300.	[3]
¹³ C NMR	Spectral data has been recorded and is available in databases.	[3]
Mass Spectrometry (GC-MS)	Major fragments observed at m/z 143 and 108.	[3]
Infrared (IR) Spectroscopy	FTIR spectra have been obtained using techniques like KBr-Pellet and ATR-Neat.	[3]
Raman Spectroscopy	FT-Raman spectra are available.	[3]

Synthesis and Purification Protocols

The most commonly cited synthesis of **2-Amino-4-chloro-6-methylpyrimidine** involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine.


Experimental Protocol: Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine[7]

- Materials:
 - 2-amino-4-hydroxy-6-methylpyrimidine (6 g)
 - Phosphorus oxychloride (POCl₃) (35 mL, freshly distilled)
 - Ice water
 - 25% Aqueous ammonia
 - 50% Ethanol

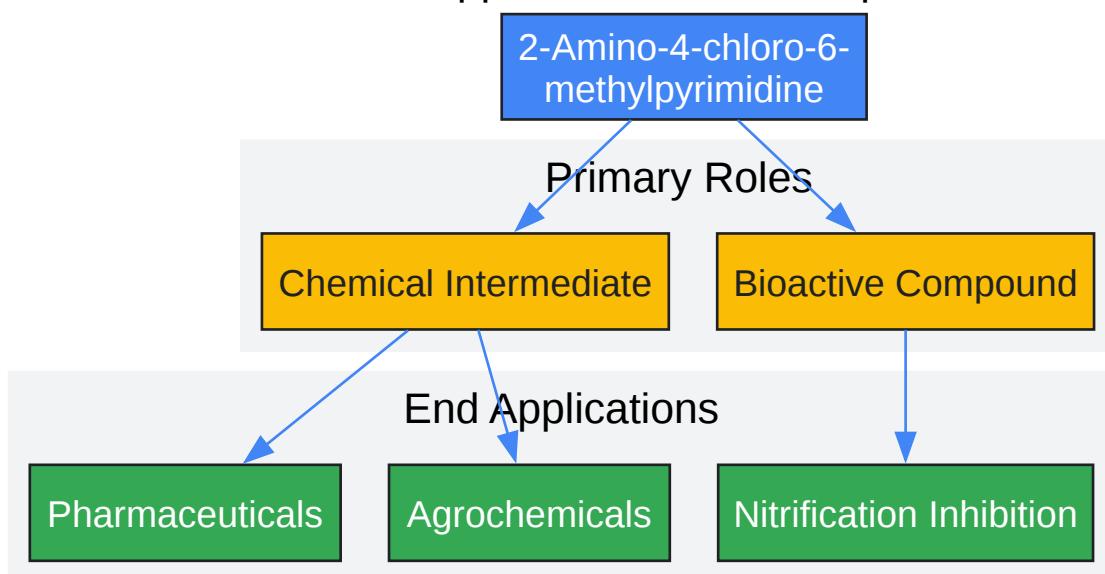
- Procedure:
 - Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride in a suitable reaction vessel.
 - Reflux the mixture until the solution becomes homogeneous.
 - Once the reaction is complete, remove the excess phosphorus oxychloride under vacuum.
 - Cool the reaction mixture and carefully add the residue to ice water.
 - Adjust the pH of the resulting solution to 8 using 25% aqueous ammonia. This will cause a suspension to form.
 - Filter the suspension to collect the precipitate.
 - Wash the precipitate with water.
- Purification (Recrystallization):[\[2\]](#)[\[5\]](#)
 - Recrystallize the crude product from 50% ethanol.
 - Dry the purified product to a constant weight. The expected yield is approximately 3.7 g (54%).[\[5\]](#)

Logical Workflow for Synthesis

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart of the synthesis and purification process.


Applications and Biological Role

2-Amino-4-chloro-6-methylpyrimidine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

- Nitrification Inhibitor: It has been identified as a nitrification inhibitor, which can slow the process of ammonia oxidation in soil.[2][3]
- Chemical Synthesis: It serves as a precursor in studies investigating the influence of chlorine substitution on the proton donor ability of the amino group in the 2-aminopyrimidine ring.[2] Its derivatives have been synthesized and evaluated for potential anticancer activities.[7]

Relationship Between Structure and Application

Structure-Application Relationship

[Click to download full resolution via product page](#)

Caption: Key roles and applications of the title compound.

Safety and Handling

According to its Safety Data Sheet (SDS), **2-Amino-4-chloro-6-methylpyrimidine** is considered hazardous.[4]

- Hazards: It is known to cause skin irritation and serious eye irritation.[4][8] It may also cause respiratory irritation.[3]
- Handling: Use in a well-ventilated area is essential.[4] Standard personal protective equipment (PPE), including gloves and eyeshields, should be worn. Avoid breathing dust.

- Storage: The compound should be kept in a dry, cool, and well-ventilated place with the container tightly closed.^[4] It should be stored away from strong oxidizing agents.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group [alzchem.com]
- 2. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6CIN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145687#2-amino-4-chloro-6-methylpyrimidine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com